

# Application of NCB-0846 in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4][5] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer (CRC), where it plays a crucial role in the maintenance of cancer stem cells (CSCs).[1][6] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, and they are often implicated in therapy resistance and tumor recurrence. NCB-0846 has demonstrated preclinical efficacy in suppressing CSC activities and the growth of patient-derived colorectal cancer xenografts, making it a promising therapeutic candidate.[1][6]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.[7][8] As such, PDOs represent a more clinically relevant model for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of **NCB-0846** in patient-derived organoid models, with a focus on colorectal cancer.

### **Mechanism of Action**

**NCB-0846** primarily functions by inhibiting the kinase activity of TNIK.[1][2] TNIK is a serine-threonine kinase that acts as a downstream component of the Wnt signaling pathway. In



cancers with aberrant Wnt signaling (e.g., due to APC mutations), TNIK is essential for the transcriptional activity of the  $\beta$ -catenin/T-cell factor 4 (TCF4) complex. By binding to the ATP-binding pocket of TNIK, **NCB-0846** prevents the phosphorylation of TCF4, thereby inhibiting the expression of Wnt target genes such as AXIN2 and MYC.[2][4] This ultimately leads to the suppression of cancer cell proliferation and the abrogation of cancer stemness.[1][3] Additionally, **NCB-0846** has been shown to modulate the TGF- $\beta$  signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[5][9][10]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.



## **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of NCB-0846.

Table 1: Kinase Inhibitory Activity of NCB-0846

| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| TNIK   | 21        | [2][4][5] |

Table 2: Off-Target Kinase Inhibition of NCB-0846 (>80% inhibition at 0.1 μM)

| Kinase        |  |
|---------------|--|
| =LT3          |  |
| JAK3          |  |
| PDGFRα        |  |
| TRKA          |  |
| CDK2/CycA2    |  |
| HGK           |  |
| Source:[2][4] |  |

Table 3: Effect of NCB-0846 on Wnt Signaling and Cancer Stem Cell Markers



| Cell Line | Assay                                  | Effect                                            | Concentration | Reference |
|-----------|----------------------------------------|---------------------------------------------------|---------------|-----------|
| HCT116    | TCF/LEF<br>Transcriptional<br>Activity | Inhibition                                        | Not specified | [2][4]    |
| DLD-1     | TCF/LEF<br>Transcriptional<br>Activity | Inhibition                                        | Not specified | [2][4]    |
| HCT116    | AXIN2, MYC<br>Gene Expression          | Reduction                                         | Not specified | [2][4]    |
| HCT116    | CD44, CD133,<br>ALDH1<br>Expression    | Downregulation                                    | Not specified | [2]       |
| HCT116    | Colony<br>Formation in Soft<br>Agar    | Inhibition (~20-<br>fold higher than<br>NCB-0970) | 1 μΜ          | [11][12]  |

## **Experimental Protocols**

# **Establishment and Culture of Colorectal Cancer Patient- Derived Organoids**

This protocol is adapted from established methods for generating PDOs from colorectal cancer tissues.[1][3][13][14][15]

#### Materials:

- Fresh colorectal cancer tissue
- Gentle Cell Dissociation Reagent
- Advanced DMEM/F-12
- Matrigel® or other basement membrane extract (BME)
- Human Colorectal Cancer Organoid Culture Medium



- 24-well tissue culture plates
- 15 mL conical tubes
- Cell strainers (100 μm)

#### Procedure:

- Obtain fresh colorectal cancer tissue in a sterile collection tube on ice.
- In a biological safety cabinet, wash the tissue with ice-cold PBS.
- Mince the tissue into small fragments (~1-3 mm<sup>3</sup>).
- Digest the tissue fragments with Gentle Cell Dissociation Reagent at 37°C for 10-15 minutes.
- Neutralize the dissociation reagent with Advanced DMEM/F-12 and filter the cell suspension through a 100  $\mu$ m cell strainer.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in Matrigel® on ice.
- Plate 25 μL domes of the Matrigel®/cell suspension mixture into a pre-warmed 24-well plate.
- Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
- Add 500 μL of Human Colorectal Cancer Organoid Culture Medium to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® and replating.

# Drug Efficacy Testing in PDOs using CellTiter-Glo® 3D Assay



This protocol outlines the assessment of PDO viability after treatment with **NCB-0846** using the CellTiter-Glo® 3D assay.[10][16][17][18][19]

#### Materials:

- Established colorectal cancer PDOs
- NCB-0846 (solubilized in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® 3D Reagent
- Luminometer

#### Procedure:

- Harvest and dissociate established PDOs into small fragments.
- Seed the organoid fragments in Matrigel® domes in a 96-well opaque-walled plate.
- After 24-48 hours of culture, treat the organoids with a serial dilution of NCB-0846 (e.g., 0.01 μM to 10 μM). Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC50 values using a four-parameter dose-response curve.



# Analysis of Cancer Stem Cell Markers by Flow Cytometry

This protocol describes the analysis of CSC markers in PDOs treated with NCB-0846.

#### Materials:

- Treated and untreated PDOs
- Cell recovery solution (e.g., dispase or similar)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133, EpCAM)
- Flow cytometer

#### Procedure:

- Treat established PDOs with NCB-0846 (e.g., 1 μM) or DMSO for 48-72 hours.
- Harvest the organoids and incubate with a cell recovery solution to dissolve the Matrigel®.
- Dissociate the organoids into a single-cell suspension using Trypsin-EDTA.
- Wash the cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/mL.
- Incubate the cells with fluorochrome-conjugated antibodies against CSC markers for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and analyze using a flow cytometer.
- Quantify the percentage of cells expressing the CSC markers in the treated versus untreated populations.



## **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: Experimental workflow for evaluating NCB-0846 in PDOs.

### Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like **NCB-0846**. The protocols outlined in this document offer a framework for assessing the impact of **NCB-0846** on PDO viability and the cancer stem cell population. These studies will be instrumental in furthering our understanding of **NCB-0846**'s therapeutic potential and in identifying patient populations that are most likely to benefit from this novel Wnt pathway inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer patient-derived organoids: Novel models for the study of natural products PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]







- 11. molecularpost.altervista.org [molecularpost.altervista.org]
- 12. researchgate.net [researchgate.net]
- 13. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. stemcell.com [stemcell.com]
- 15. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 16. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- To cite this document: BenchChem. [Application of NCB-0846 in Patient-Derived Organoid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609491#application-of-ncb-0846-in-patient-derived-organoid-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com